molecular formula C18H18O2 B584718 Z,Z-Dienestrol-d2 CAS No. 1346606-45-8

Z,Z-Dienestrol-d2

Cat. No.: B584718
CAS No.: 1346606-45-8
M. Wt: 268.352
InChI Key: NFDFQCUYFHCNBW-RXGZYQEUSA-N
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Description

Z,Z-Dienestrol-d2: is a deuterated compound of Z,Z-Dienestrol, which means it contains deuterium atoms instead of hydrogen atoms. This compound is primarily used in scientific research and has a CAS number of 1346606-45-8 . Deuterated compounds are often used in research to study metabolic pathways and mechanisms of action due to their stability and distinct mass differences compared to their non-deuterated counterparts.

Mechanism of Action

Target of Action

Z,Z-Dienestrol-d2 is a synthetic, non-steroidal estrogen . Its primary targets are the estrogen receptors, which are found in various tissues including the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary . Estrogens work partly by increasing a normal clear discharge from the vagina and making the vulva and urethra healthy .

Mode of Action

This compound, like other estrogens, passively diffuses into target cells of responsive tissues . Once inside the cell, it complexes with the estrogen receptors and enters the cell’s nucleus . This interaction initiates or enhances gene transcription of protein synthesis after binding to DNA .

Biochemical Pathways

It is known that estrogens increase the hepatic synthesis of sex hormone-binding globulin (shbg), thyroid-binding globulin (tbg), and other serum proteins . They also suppress follicle-stimulating hormone (FSH) from the anterior pituitary . The combination of an estrogen with a progestin suppresses the hypothalamic-pituitary system, decreasing the secretion of gonadotropin-releasing hormone (GnRH) .

Pharmacokinetics

It is known that z,z-dienestrol is the major urinary metabolite of diethylstilbestrol (des) in all species studied so far . The description and mechanism of its formation have been studied primarily by Metzler .

Result of Action

The molecular and cellular effects of this compound’s action are similar to those of other estrogens. It relieves or lessens dryness and soreness in the vagina, itching, redness, or soreness of the vulva . Conditions that are treated with vaginal estrogens include a genital skin condition (vulvar atrophy), inflammation of the vagina (atrophic vaginitis), and inflammation of the urethra (atrophic urethritis) .

Biochemical Analysis

Biochemical Properties

Z,Z-Dienestrol-d2 interacts with various enzymes, proteins, and other biomolecules. It is metabolized to a peroxidative metabolite, Z,Z-dienestrol . This metabolic process involves the formation of reactive species, indicating that this compound may play a role in biochemical reactions involving covalent binding to proteins and nucleic acids .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been associated with tumorigenesis of rat mammary glands when used in combination with radiation . The compound’s influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its conversion to a reactive form that can bind covalently to critical cellular macromolecules, presumably DNA . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For example, it has been observed that the incidence of tumors in rats treated with this compound was significantly lower than that observed in rats treated with diethylstilbestrol (DES), another synthetic estrogen . This indicates that this compound may have long-term effects on cellular function .

Metabolic Pathways

This compound is involved in metabolic pathways that lead to the formation of reactive species. It is metabolized to Z,Z-dienestrol, a peroxidative metabolite . This metabolic process involves interactions with enzymes and possibly cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z,Z-Dienestrol-d2 involves the incorporation of deuterium atoms into the Z,Z-Dienestrol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) and a deuterium source like deuterium gas (D2) under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure the complete incorporation of deuterium atoms. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Z,Z-Dienestrol-d2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or under UV light.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Chemistry: In chemistry, Z,Z-Dienestrol-d2 is used as a reference standard in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The deuterium atoms provide distinct signals that help in the identification and quantification of compounds .

Biology: In biological research, this compound is used to study metabolic pathways and enzyme kinetics. The deuterium atoms act as tracers, allowing researchers to track the movement and transformation of the compound within biological systems .

Medicine: In medical research, this compound is used to investigate the pharmacokinetics and pharmacodynamics of drugs. The compound helps in understanding how drugs are absorbed, distributed, metabolized, and excreted in the body .

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable in the synthesis of polymers, catalysts, and other advanced materials .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability and allows for precise tracking in metabolic studies. Compared to its non-deuterated and other deuter

Properties

IUPAC Name

4-[(2Z,4Z)-2,5-dideuterio-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3-,18-4-/i3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDFQCUYFHCNBW-RXGZYQEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C1=CC=C(C=C1)O)C(=CC)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]/C(=C(/C(=C(\C)/[2H])/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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